4-Tyr-bombesin - 67338-70-9

4-Tyr-bombesin

Catalog Number: EVT-354944
CAS Number: 67338-70-9
Molecular Formula: C74H108N24O19S
Molecular Weight: 1669.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Tyr-bombesin, also known as [Tyr^4]-bombesin, is a synthetic analog of the naturally occurring bombesin peptide, which is derived from the skin of the European frog Bombina orientalis. This compound is primarily recognized for its affinity to the gastrin-releasing peptide receptor (GRP-R), a G protein-coupled receptor that is overexpressed in several types of cancer, making it a target for diagnostic and therapeutic applications in oncology. The compound has gained attention due to its potential in cancer imaging and therapy, particularly in targeting tumors that express GRP-R.

Source

The original bombesin peptide was isolated from frog skin, while 4-Tyr-bombesin is synthesized through various chemical methods, including solid-phase peptide synthesis. Its development has been influenced by the need for improved radioligands in cancer diagnostics and treatment.

Classification

4-Tyr-bombesin falls under the category of peptide-based therapeutics and is classified as a peptide agonist for the GRP-R. It is utilized in both research and clinical settings for its roles in imaging and targeted therapy.

Synthesis Analysis

Methods

The synthesis of 4-Tyr-bombesin typically employs solid-phase peptide synthesis (SPPS), which allows for efficient assembly of peptides on a solid support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly used, where amino acids are sequentially added to form the desired peptide chain.

Technical Details

  1. Solid-Phase Peptide Synthesis: The process begins with Rink amide resin as the solid support. Fmoc-protected amino acids are coupled to the resin using coupling reagents such as DIC (diisopropylcarbodiimide) and Oxyma.
  2. Deprotection: After each coupling step, the Fmoc group is removed using a solution of piperidine in NMP (N-methyl-2-pyrrolidone).
  3. Final Cleavage: Once synthesis is complete, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified typically by high-performance liquid chromatography (HPLC) .
Molecular Structure Analysis

Structure

4-Tyr-bombesin consists of a sequence of amino acids that includes a critical tyrosine residue at position four. The structural formula can be represented as follows:

H2NAlaGlySerTyrLeuValGlyAlaLysProGlyLeuTyrNH2\text{H}_2\text{N}-\text{Ala}-\text{Gly}-\text{Ser}-\text{Tyr}-\text{Leu}-\text{Val}-\text{Gly}-\text{Ala}-\text{Lys}-\text{Pro}-\text{Gly}-\text{Leu}-\text{Tyr}-\text{NH}_2

This structure allows it to bind effectively to GRP-R.

Data

The molecular weight of 4-Tyr-bombesin is approximately 1,490 Da, with a specific focus on its binding affinity to GRP-R which has been quantified through various assays .

Chemical Reactions Analysis

Reactions

4-Tyr-bombesin undergoes various chemical reactions during its synthesis and application:

  1. Coupling Reactions: In SPPS, coupling reactions occur between activated carboxylic groups of amino acids and free amine groups on the growing peptide chain.
  2. Radiolabeling: For imaging applications, 4-Tyr-bombesin can be radiolabeled with isotopes such as indium-111 or gallium-68. This involves complexation reactions where the radiolabel binds to specific sites on the peptide .

Technical Details

The efficiency of radiolabeling can exceed 95%, ensuring high specificity for imaging studies. The stability of these radiolabeled compounds in biological systems is crucial for their effectiveness .

Mechanism of Action

Process

The mechanism by which 4-Tyr-bombesin exerts its effects involves binding to GRP-R on target cells. This interaction activates intracellular signaling pathways that promote cellular proliferation and secretion.

Data

Studies have shown that upon binding to GRP-R, 4-Tyr-bombesin can stimulate calcium release and activate mitogen-activated protein kinase (MAPK) pathways, leading to increased cell growth and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: Generally stable under physiological conditions but may exhibit variable stability depending on modifications and environmental factors.
  • pH Sensitivity: Peptides like 4-Tyr-bombesin can be sensitive to pH changes, affecting their conformation and activity.

Relevant Data or Analyses

Characterization techniques such as mass spectrometry and HPLC are employed to confirm purity and identity post-synthesis .

Applications

Scientific Uses

4-Tyr-bombesin has several applications in scientific research and clinical settings:

  1. Cancer Imaging: Used as a radioligand for positron emission tomography (PET) imaging due to its specificity for GRP-R.
  2. Therapeutic Applications: Investigated as a potential therapeutic agent in targeted radiotherapy for cancers expressing GRP-R.
  3. Research Tool: Employed in studies examining GRP-R signaling pathways and their implications in cancer biology .
Molecular Design & Structural Modifications of 4-Tyr-Bombesin

Rationale for Tyrosine Substitution at Position 4

The strategic incorporation of L-tyrosine at position 4 of the native bombesin sequence (Pyr-Gln-Arg-Tyr-Gly-Asn-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) represents a critical optimization for enhancing receptor interaction kinetics. Bombesin (BN) exerts its biological effects primarily through binding to the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor overexpressed in prostate, breast, and gastrointestinal cancers [2] [5]. Position 4 within the N-terminal region (residues 1-7) influences receptor docking efficiency rather than direct binding site engagement (residues 8-14). Tyrosine substitution leverages three key physicochemical properties:

  • Aromatic π-Stacking Potential: The phenolic ring of Tyr4 facilitates stabilizing π-π interactions with aromatic residues (e.g., Phe, Tyr, Trp) within the extracellular loops (ECLs) or transmembrane helices of GRPR, enhancing docking stability compared to the native Leu [3] [5].
  • Hydrogen Bonding Capacity: The phenolic -OH group acts as a hydrogen bond donor or acceptor, potentially forming supplemental polar contacts with GRPR, improving binding orientation and reducing dissociation rates [3].
  • Synthetic Versatility for Conjugation: The phenol group provides an orthogonal handle for site-specific conjugation of radionuclide chelators (e.g., DOTA, NOTA, N4) or fluorophores without perturbing the critical C-terminal pharmacophore (residues 7-14) essential for high-affinity GRPR binding [5] [8]. Surface-Enhanced Raman Scattering (SERS) studies confirm that Tyr6 modifications in related analogs induce measurable spectral shifts, indicating altered adsorption geometry and electronic interactions at interfaces, supporting its role in modulating surface interactions potentially analogous to receptor docking [3].

Table 1: Impact of Position 4 Substitution on GRPR Binding Affinity (IC₅₀)

Bombesin AnalogPosition 4 ResidueIC₅₀ (nM) [PC-3 Cells]Key Structural Change
Native Bombesin(1-14)Leu1.36 ± 0.09 [1]Reference Agonist
[D-Phe⁶, Leu¹³NHEt, desMet¹⁴]BN(6-14)D-Phe (Position 6)0.70 [1]Antagonist Design
4-Tyr-BombesinTyr0.15 - 3.2 [5]Aromatic/H-bond Enhancement
Demobesin 4 ([Pro¹,Tyr⁴,Nle¹⁴]Bn)Tyr~2.50 [4]Agonist, Nle¹⁴ Stabilization

Impact of Structural Analog Design on Receptor Affinity

The core structure of 4-Tyr-bombesin serves as a versatile scaffold for generating high-affinity analogs through targeted modifications, primarily focused on the C-terminal region (positions 6-14) and spacer/linker elements:

  • C-Terminal Stabilization (Position 13-14): Substitution of Leu¹³ with non-proteogenic amino acids like statine (Sta, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid) significantly enhances metabolic stability. Sta¹³ acts as a protease-resistant pseudopeptide bond mimic, reducing cleavage susceptibility by neutral endopeptidases prevalent in serum and tumor microenvironments. Analogs like MJ9 (H-Pip⁵-Phe⁶-Gln⁷-Trp⁸-Ala⁹-Val¹⁰-Gly¹¹-His¹²-Sta¹³-Leu¹⁴-NH₂) demonstrate markedly improved plasma stability while retaining nanomolar GRPR affinity (IC₅₀ ~1.5 nM) due to Sta's optimal spatial fit within the receptor binding pocket [4] [7].

  • Linker/Spacer Engineering:

  • Lipidation: Introducing fatty acid chains (e.g., C14 myristic acid) via lysine residues (e.g., [K⁵(C14)]-BN(6-14)) enhances membrane association and internalization kinetics. The hydrophobic tail promotes partitioning into lipid bilayers, increasing local peptide concentration near GRPR and facilitating receptor engagement, confirmed by enhanced cellular uptake (>2-fold vs. non-lipidated controls) in PC-3 prostate cancer cells [7].
  • Charge/Hydrophilicity Modulation: Incorporation of hydrophilic spacers like aminohexanoic acid (Ahx) or polyethylene glycol (PEG₃/PEG₄) between the chelator and Tyr⁴-BN backbone reduces nonspecific hepatic uptake and accelerates renal clearance. This improves tumor-to-background ratios, particularly in abdominal imaging. For example, N4-PEG₄-[Tyr⁴]BN derivatives showed >50% reduced pancreatic uptake at 1h p.i. compared to non-PEGylated analogs while maintaining tumor uptake [4] [8].
  • Pharmacophore Optimization (Position 7-8): Substitutions at Gln⁷-Trp⁸ within the pharmacophore critically impact pharmacokinetics. Replacing Gln⁷ with homoserine (Hse) or Trp⁸ with β-(3-benzothienyl)alanine (Bta) or α-methyltryptophan (α-Me-Trp) alters hydrogen bonding patterns and hydrophobic interactions:
  • Bta⁸: The benzothienyl moiety enhances π-stacking with GRPR's Trp/His/Phe residues, improving affinity (IC₅₀ ~0.8 nM) and accelerating pancreatic clearance, yielding superior tumor-to-pancreas ratios (e.g., 3.5:1 at 1h p.i. for [⁹⁹ᵐTc]Tc-N4-asp-[Bta⁸]MJ9 vs. 1.2:1 for unmodified analogs) [4].
  • α-Me-Trp⁸: The α-methyl group sterically hinders enzymatic degradation at the Trp⁸-Ala⁹ bond, prolonging plasma half-life while slightly reducing lipophilicity (logD₇.₄ = -1.8 vs. -1.5 for native Trp⁸) [4].

Table 2: Receptor Affinity and Pharmacokinetic Properties of Key 4-Tyr-Bombesin Analogs

Analog NameModification SiteIC₅₀ (nM)Internalization (% at 4h)Key Pharmacokinetic Feature
[⁹⁹ᵐTc]Tc-Demobesin 4Tyr⁴, Pro¹, Nle¹⁴2.5076.8 [1]High Pancreatic Uptake
[⁹⁹ᵐTc]Tc-N4-asp-[Bta⁸]MJ9Tyr⁴, Bta⁸, Sta¹³, D-asp Link0.8225.6 [4]Rapid Pancreatic Clearance
[⁶⁴Cu]Cu-CPTA-βAla¹¹-BN(7-14)Tyr⁴, βAla¹¹, Met¹⁴0.8618.9 [5]High Tumor Uptake (6.90 %ID/g at 0.25h p.i.)
HYNIC-d-Tyr⁵-d-Tyr⁶-d-Phe¹³-BNd-Tyr⁵/d-Tyr⁶/d-Phe¹³~1.015.6 [6]Enhanced Serum Stability
[K⁵(C14)]-BN(6-14)Lipidated Lys⁵1.2>30 [7]Enhanced Cellular Internalization

Comparative Analysis of Bombesin Analog Backbone Modifications

Systematic backbone engineering beyond position 4 optimizes metabolic stability, chelator compatibility, and species-specific affinity:

  • D-Amino Acid Substitutions: Incorporation of D-amino acids at proteolytically sensitive sites confers enzymatic resistance:
  • D-Phe⁶: Replaces native Asn⁶ in antagonists (e.g., [D-Phe⁶, Leu¹³NHEt, desMet¹⁴]BN(6-14)/Bomproamide). The D-configuration stabilizes a β-turn conformation critical for GRPR antagonism while preventing aminopeptidase cleavage, enhancing plasma half-life (t₁/₂ >60 min vs. <10 min for L-Phe⁶ analogs) [1] [8].
  • D-Tyr/D-Phe at Position 13: Substitutions like d-Phe¹³ in [HYNIC-d-Tyr⁵-d-Tyr⁶-d-Phe¹³]BN(5-14) reduce chymotrypsin-mediated hydrolysis at the His¹²-Leu¹³ bond. This modification increased metabolic stability in human serum (85% intact peptide at 4h vs. 40% for L-Leu¹³) while maintaining nanomolar affinity (IC₅₀ ~1.0 nM) [6].
  • Chelator Conjugation Effects: The chemical nature and charge of the metallated chelator complex significantly influence GRPR affinity:
  • Charge Impact: Positively charged complexes (e.g., [⁶⁴Cu]Cu-CPTA⁺ conjugated to BN(7-14)) exhibit 10-fold higher human GRPR affinity (IC₅₀ = 3.2 ± 0.5 nM) than negatively charged counterparts (e.g., [⁶⁴Cu]Cu-DOTA⁻: IC₅₀ = 26.3 ± 3.5 nM) or neutral species (IC₅₀ = 41.5 ± 2.5 nM). This is attributed to electrostatic complementarity with negatively charged sialic acid residues in the GRPR extracellular domain [5].
  • Linker Length/Rigidity: Spacer length between chelator and peptide critically affects binding. Short (e.g., 0-carbon) or long hydrophobic linkers (e.g., 11-aminoundecanoic acid, Aun) reduce affinity >100-fold compared to optimal 3-8 carbon spacers (e.g., 5-aminovaleric acid, Ava; 8-aminooctanoic acid, Aoc). Rigid aromatic linkers like 4-aminomethylbenzoic acid (AM2BA) can partially restore affinity lost by suboptimal chelator charge [8].
  • N-Terminal Extensions & Glycine Spacers: Adding hydrophilic sequences (e.g., Gly-Gly-Cys for N₃S chelation or β-Ala-β-Ala) improves solubility and kidney clearance but requires optimization:
  • Basic Oligo-Ornithine Linkers: Gly-Gly-Cys-(Orn)₃-BN[2-14] (Analog II) exhibited higher tumor uptake (3.5 %ID/g at 1h) and internalization (25% at 4h) vs. linker-less Gly-Gly-Cys-BN[2-14] (Analog I: 2.1 %ID/g; 6% internalization) due to reduced aggregation and enhanced receptor accessibility [8].
  • D-Aspartate for Renal Clearance: Conjugating chelators via D-asp (e.g., N4-D-asp-MJ9) reduced renal retention by 30% compared to direct conjugation, attributed to decreased interaction with renal brush border enzymes while maintaining tumor affinity [4].
  • Species-Specific Affinity Variations: Modifications at positions 6, 11, and 14 induce divergent affinity shifts between human and murine GRPR:
  • Met¹⁴ vs. Nle¹⁴: Substituting Met¹⁴ with norleucine (Nle¹⁴) in Demobesin 4 enhances oxidative stability but reduces human GRPR affinity 2-fold (IC₅₀: 2.50 nM vs. ~1.36 nM for Met¹⁴). Conversely, murine GRPR affinity remains largely unaffected, complicating preclinical murine model translation [5] [9].
  • βAla¹¹ Substitution: Replacing Gly¹¹ with βAla¹¹ in [Cu]-CPTA-βAla¹¹-BN(7-14) (BZH7) increased human GRPR affinity 8-fold (IC₅₀ = 0.41 nM vs. 3.2 nM for Gly¹¹) but showed minimal effect on mouse GRPR, highlighting critical species differences in structure-activity relationships [5].

Table 3: Stability and Species Selectivity of Backbone-Modified Analogs

Modification TypeRepresentative AnalogHuman GRPR IC₅₀ (nM)Mouse GRPR IC₅₀ (nM)Metabolic Stability (t₁/₂ in Serum)
Native BN(7-14)H-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂1.36~1.0<15 min
D-Amino Acid (Position 6)[D-Phe⁶,Leu¹³NHEt,desMet¹⁴]BN(6-14)0.700.90>60 min [1]
D-Amino Acid (Position 13)HYNIC-d-Tyr⁵-d-Tyr⁶-d-Phe¹³-BN~1.0~1.5>240 min [6]
βAla¹¹ Substitution[Cu]-CPTA-βAla¹¹-BN(7-14) (BZH7)0.41~1.0~120 min [5]
Nle¹⁴ SubstitutionDemobesin 4 (Tyr⁴, Nle¹⁴)2.50~1.2>240 min [1] [5]

Properties

CAS Number

67338-70-9

Product Name

4-Tyr-bombesin

IUPAC Name

(2R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide

Molecular Formula

C74H108N24O19S

Molecular Weight

1669.9 g/mol

InChI

InChI=1S/C74H108N24O19S/c1-7-37(4)61(73(117)91-45(62(78)106)24-26-118-6)98-71(115)52(29-41-32-81-35-86-41)89-59(105)34-85-72(116)60(36(2)3)97-63(107)38(5)87-69(113)51(28-40-31-83-44-12-9-8-11-43(40)44)96-68(112)49(19-22-55(76)101)94-70(114)53(30-56(77)102)90-58(104)33-84-64(108)50(27-39-14-16-42(99)17-15-39)95-65(109)46(13-10-25-82-74(79)80)92-67(111)48(18-21-54(75)100)93-66(110)47-20-23-57(103)88-47/h8-9,11-12,14-17,31-32,35-38,45-53,60-61,83,99H,7,10,13,18-30,33-34H2,1-6H3,(H2,75,100)(H2,76,101)(H2,77,102)(H2,78,106)(H,81,86)(H,84,108)(H,85,116)(H,87,113)(H,88,103)(H,89,105)(H,90,104)(H,91,117)(H,92,111)(H,93,110)(H,94,114)(H,95,109)(H,96,112)(H,97,107)(H,98,115)(H4,79,80,82)/t37?,38?,45-,46-,47?,48+,49-,50-,51-,52-,53-,60-,61-/m0/s1

InChI Key

INDKYGYVKJQGBR-MMJACTKGSA-N

SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Synonyms

4-Tyr-bombesin
bombesin, Tyr(4)-
bombesin, tyrosine(4)-

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5

Isomeric SMILES

CCC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C(C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H](CCC(=O)N)NC(=O)C5CCC(=O)N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.